molecular formula C6H6ClN3O B1493821 6-chloro-N'-hydroxypyridine-3-carboximidamide CAS No. 468068-39-5

6-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No. B1493821
M. Wt: 171.58 g/mol
InChI Key: OIGJMMGKAZXCEC-UHFFFAOYSA-N
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Description

6-chloro-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol .

Scientific Research Applications

Summary of the Application

N’-hydroxy-N-alkylpyridinecarboximidamides are a new class of N-substituted imidamide derivatives, with diverse potential applications . They have been used as antimicrobial, bactericidal, or fungicidal agents . N’-substituted pyridinecarboximidamides have also been studied as antihypertensive drugs .

Methods of Application or Experimental Procedures

Two methods were proposed and compared for the synthesis of these compounds :

Results or Outcomes

The three-step procedure enabled the efficient synthesis of the N’-hydroxy-N,N-dialkylpyridinecarboximidamide with the substituent at position 3 and 4 of the pyridine ring .

2. Drug Delivery Systems

Summary of the Application

Fullerenes have been particularly studied for their possible applications as drug delivery vehicles . The interaction mechanisms between C60, Si- or Al-doped C60 and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated .

Methods of Application or Experimental Procedures

Quantum mechanical calculations were used to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide .

Results or Outcomes

The calculated binding energies to the Si- and Al-doped fullerenes suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties . This research provides further insight into drug delivery systems .

3. Quantitative Analysis of Amphiphilic N-alkyloxypyridinecarboximidamide

Summary of the Application

Amphiphilic N-alkyloxypyridinecarboximidamides have been used as antimicrobial, insecticidal, herbicidal or plant growth regulatory agents, DNA photo-cleavage agents, reactivators of nerve agent and pesticide poisoning, and regulators of blood pressure .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines .

Results or Outcomes

The developed method was successfully applied to monitor and control the synthesis process .

4. Synthesis of Fluorinated Pyridines

Summary of the Application

Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have been used in the development of new agricultural products and drugs .

Methods of Application or Experimental Procedures

Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Results or Outcomes

The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines were reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

5. Ester Aminolysis Catalyst

Summary of the Application

6-Halo-2-pyridones, which can be derived from 6-chloro-N’-hydroxypyridine-3-carboximidamide, have been found to catalyze ester aminolysis . This process is important in various chemical reactions and industrial processes .

Methods of Application or Experimental Procedures

The 6-halo-2-pyridones were used as catalysts in ester aminolysis reactions . Both reactive aryl esters and relatively less reactive methyl and benzyl esters could be used as substrates .

Results or Outcomes

The use of 6-halo-2-pyridones as catalysts in ester aminolysis reactions was found to be efficient .

6. Synthesis of Amphiphilic N-alkyloxypyridinecarboximidamide

Summary of the Application

Amphiphilic N-alkyloxypyridinecarboximidamides have been used as antimicrobial, insecticidal, herbicidal or plant growth regulatory agents, DNA photo-cleavage agents, reactivators of nerve agent and pesticide poisoning, and regulators of blood pressure .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines .

Results or Outcomes

The developed method was successfully applied to monitor and control the synthesis process . The experimental data points indicated that the straight chain alkyl bromide reacted most rapidly than branched alkyl bromide and the enhancement of the reaction efficiency strongly depended on reaction temperature .

properties

IUPAC Name

6-chloro-N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGJMMGKAZXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652797
Record name 6-Chloro-N'-hydroxypyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N'-hydroxypyridine-3-carboximidamide

CAS RN

1219626-58-0, 468068-39-5
Record name [C(Z)]-6-Chloro-N′-hydroxy-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219626-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N'-hydroxypyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylamine (68 mL, 498 mmol) was added to a solution of 6-chloronicotinonitrile (30.0 g, 217 mmol), hydroxylamine hydrochloride (33.0 g, 476 mmol) and ethanol (325 mL) and stirred for 12 hours at 75° C. The reaction mixture was cooled to room temperature, quenched with H2O (400 mL) and the partially concentrated in vacuo. The resulting slurry was filtered and dried to provide the title compound as a crude white solid (37.5 g).
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Synthesis routes and methods III

Procedure details

To a solution of sodium methoxide (15.6 g of 25-30% in methanol, 72 mmol) in methanol (70 mL) at 0° C. was added hydoxylamine hydrochloride (5.02 g, 72 mmol) and the mixture was then stirred at room temperature for 30 minutes. 5-cyano-2-chloropyridine (10 g, 72 mmol) was added and the reaction was heated to reflux for 3 hours. The reaction was cooled to room temperature, filtered to remove precipitated sodium chloride and the filtrate was evaporated to dryness. The residue was dissolved in ethanol in order to crystallise the product but this was unsuccessful, so the solvent was removed in vacuo to give the title compound as a white solid (12 g).
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70 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 2
6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 3
6-chloro-N'-hydroxypyridine-3-carboximidamide

Citations

For This Compound
1
Citations
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… Compound 6a was prepared by general procedure C with 6-chloro-N′-hydroxypyridine-3-carboximidamide (5a) (257 mg, 1.50 mmol) and sodium nitrite (109 mg, 1.05 mmol) in 7.5 mL …
Number of citations: 1 www.sciencedirect.com

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